Ethyl 3,4-dibromo-2,6-difluorophenylacetate
Description
Ethyl 3,4-dibromo-2,6-difluorophenylacetate is a halogenated aromatic ester characterized by bromine and fluorine substituents at the 3,4- and 2,6-positions of the phenyl ring, respectively. Its molecular formula is C₁₀H₈Br₂F₂O₂, with a molecular weight of 357.97 g/mol, identical to its structural isomer, Ethyl 3,6-dibromo-2,4-difluorophenylacetate .
Properties
IUPAC Name |
ethyl 2-(3,4-dibromo-2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-7(13)4-6(11)9(12)10(5)14/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUHSUKQUDVNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dibromo-2,6-difluorophenylacetate typically involves the esterification of 3,4-dibromo-2,6-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dibromo-2,6-difluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include substituted phenylacetates.
Oxidation: The major product is 3,4-dibromo-2,6-difluorophenylacetic acid.
Reduction: The major product is 3,4-dibromo-2,6-difluorophenylethanol.
Scientific Research Applications
Ethyl 3,4-dibromo-2,6-difluorophenylacetate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dibromo-2,6-difluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Comparative Properties
Key Differences and Implications
Electronic Effects: The 3,4-dibromo-2,6-difluoro isomer has bromine atoms in adjacent positions (3 and 4), creating a sterically hindered and electron-deficient aromatic ring.
Synthetic Challenges :
- Regioselective halogenation to achieve the 3,4-dibromo configuration may require specialized catalysts or directing groups, whereas the 3,6-dibromo isomer could form more readily due to para/ortho halogenation trends in electrophilic aromatic substitution.
Potential Applications: While neither compound has reported biological data, the 3,4-dibromo isomer’s electronic profile might favor interactions with enzymes or receptors sensitive to steric bulk, making it a candidate for antimicrobial or antitumor studies.
Broader Context: Halogenated Phenylacetates
Compared to non-halogenated analogs (e.g., ethyl phenylacetate), the introduction of bromine and fluorine enhances:
- Stability : Halogens increase resistance to oxidative degradation.
- Lipophilicity : Bromine’s large atomic radius improves membrane permeability, critical for drug delivery .
Research Findings and Gaps
- Spectral Data : Neither isomer has published NMR or IR spectra, complicating structural verification.
- Thermodynamic Properties : Missing melting/boiling points limit industrial applicability assessments.
- Safety Profiles: No MSDS or toxicity data are available, underscoring the need for rigorous hazard studies.
Biological Activity
Ethyl 3,4-dibromo-2,6-difluorophenylacetate (CAS Number: 1804939-08-9) is an organic compound characterized by its unique structural features, including the presence of bromine and fluorine substituents on a phenyl ring. This compound has garnered interest in various scientific fields, particularly for its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C10H8Br2F2O2
- IUPAC Name : Ethyl 2-(3,4-dibromo-2,6-difluorophenyl)acetate
- Structure : The compound features a phenylacetate moiety with two bromine and two fluorine atoms that significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms (bromine and fluorine) enhance the compound's binding affinity to various enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of proliferation |
Case Studies
-
Study on Antimicrobial Efficacy
A study published in the Journal of Antibiotic Research examined the efficacy of this compound against multi-drug resistant E. coli. The results indicated a significant reduction in bacterial viability when treated with sub-MIC concentrations of the compound in combination with standard antibiotics. -
Anticancer Research
In another study reported in Cancer Chemotherapy Reports, researchers evaluated the effects of this compound on breast cancer cell lines. The compound was found to inhibit cell growth and induce apoptosis through mitochondrial pathways.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 3,4-dibromo-2,6-difluorophenylacetate?
Answer:
The synthesis involves sequential halogenation and esterification. Bromination of 2,6-difluorophenylacetic acid derivatives (e.g., using N-bromosuccinimide or Br₂ in DCM) introduces bromine at positions 3 and 4. Subsequent esterification with ethanol under acidic (H₂SO₄) or basic (NaOEt) conditions yields the target compound. Key challenges include regioselectivity control and minimizing di-brominated byproducts. Multi-step protocols with protecting groups (e.g., acetyl for the acetate moiety) can enhance yield .
Advanced: How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) coupled with SHELXL refinement enables precise determination of bond lengths, angles, and halogen positions. For this compound, overlapping electron densities from bromine and fluorine atoms complicate analysis. SHELXL’s parameterization handles heavy atoms (Br) effectively, while iterative refinement with restraints for fluorine positions improves accuracy. Residual density maps and thermal parameters validate the model, as demonstrated in polyhalogenated aromatic systems .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Identifies ester groups (δ ~4.2 ppm for CH₂CH₃, δ ~170 ppm for carbonyl) and aromatic substitution patterns.
- ¹⁹F NMR : Detects fluorine environments (δ ~-110 to -150 ppm for para-fluorine).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-F/Br stretches (1050-1250 cm⁻¹).
Cross-referencing with NIST spectral databases ensures data reliability .
Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
Answer:
Bromine’s leaving-group ability facilitates oxidative addition in Pd(0)-catalyzed couplings (e.g., Suzuki-Miyaura). However, fluorine’s electron-withdrawing effects deactivate the aryl ring, reducing coupling efficiency. Steric hindrance from ortho-fluorine atoms further impedes catalyst access. Comparative studies with non-fluorinated analogs (e.g., Ethyl 3,4-dibromophenylacetate) show 20-30% lower yields. Optimizing ligands (e.g., SPhos) or using high-temperature conditions (80-100°C) mitigates these effects .
Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions?
Answer:
Discrepancies arise from solvent effects, conformational flexibility, or improper DFT functional selection. Strategies include:
- Solvent Correction : Apply polarizable continuum models (PCM) in DFT calculations.
- Dynamic NMR Analysis : Detect rotational barriers (e.g., ester group) causing signal splitting.
- Crystallographic Validation : Use SC-XRD data (refined via SHELXL) to recalibrate computational models. For example, deviations in ¹³C NMR shifts >2 ppm may indicate incorrect assignments .
Basic: What purification strategies are recommended for isolating this compound?
Answer:
Post-synthesis purification involves:
- Liquid-Liquid Extraction : Separate ester from aqueous byproducts using ethyl acetate/hexane.
- Column Chromatography : Use silica gel with hexane:EtOAc gradients (10:1 to 5:1).
- Recrystallization : Ethanol/water mixtures exploit solubility differences.
Persistent contaminants (e.g., di-brominated byproducts) require preparative HPLC with C18 columns .
Advanced: What experimental design considerations are critical for studying hydrolysis kinetics of the ester group?
Answer:
Key factors include:
- pH Control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
- Temperature Dependence : Conduct Arrhenius analysis (25-60°C) to derive activation energy.
- Analytical Monitoring : Track hydrolysis via HPLC (C18 column, UV detection at 254 nm) or ¹H NMR (disappearance of ester CH₂CH₃ signals). NIST kinetic databases provide comparative benchmarks .
Advanced: How can researchers resolve conflicting crystallographic and NMR data regarding rotational isomerism?
Answer:
SC-XRD may fix the ester group in a single conformation, while NMR detects dynamic equilibria. Solutions include:
- Low-Temperature NMR : Slow isomerization to observe distinct signals.
- DFT Conformational Analysis : Compare energy barriers with experimental data.
- Paramagnetic Relaxation Agents : Add Cr(acac)₃ to enhance relaxation and simplify splitting patterns. Cross-validate with SHELXL-refined XRD torsional angles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
